

Chemical properties and reactivity of 2-Amino-3-pentanone

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Compound of Interest

Compound Name: 2-Amino-3-pentanone

Cat. No.: B11762159

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An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of **2-Amino-3-pentanone** (CAS No: 343925-95-1). The document is intended for a technical audience and summarizes key data, outlines experimental protocols, and illustrates important chemical principles.

Introduction

2-Amino-3-pentanone is a bifunctional organic molecule containing both a primary amine and a ketone.^[1] This α -amino ketone structure is a valuable synthon in organic chemistry, serving as a building block for more complex molecules, including pharmaceuticals and agrochemicals. ^[1] The presence of two reactive functional groups in close proximity imparts a unique chemical character to the molecule, allowing for a diverse range of chemical transformations. This guide will delve into its known properties and predictable reactivity based on its structure.

Chemical and Physical Properties

2-Amino-3-pentanone is typically a colorless to pale yellow liquid or solid.^[1] It is soluble in water and various organic solvents due to the polarity of its amino and carbonyl groups.^[1] While specific experimental data for properties such as boiling point and density are not readily

available in the literature, a summary of its known identifiers and computed properties is provided below.

Identification

Identifier	Value
IUPAC Name	2-aminopentan-3-one[2]
CAS Number	343925-95-1[1][2][3]
Molecular Formula	C ₅ H ₁₁ NO[1][2][3]
Molecular Weight	101.15 g/mol [2][3][4]
Canonical SMILES	CCC(=O)C(C)N[2][3]
InChI	InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3[1][2][3]
InChIKey	QFQPULHETHXBCL-UHFFFAOYSA-N[1][2][3]
Synonyms	2-amino-pentan-3-one, 3-Pentanone, 2-amino-[1][2][3]

Computed Physicochemical Properties

Property	Value	Source
XLogP3	-0.1	[2][5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[5]
Exact Mass	101.084063974 Da	[2][5]
Complexity	70.5	[5]
Topological Polar Surface Area	43.1 Å ²	[2]

Reactivity and Reaction Mechanisms

The reactivity of **2-Amino-3-pentanone** is dominated by its two functional groups: the nucleophilic amino group and the electrophilic carbonyl carbon. This duality allows it to act as a versatile intermediate in synthesis.

Reactions at the Amino Group

The primary amine is a potent nucleophile and a weak base. It readily undergoes reactions typical of primary amines:

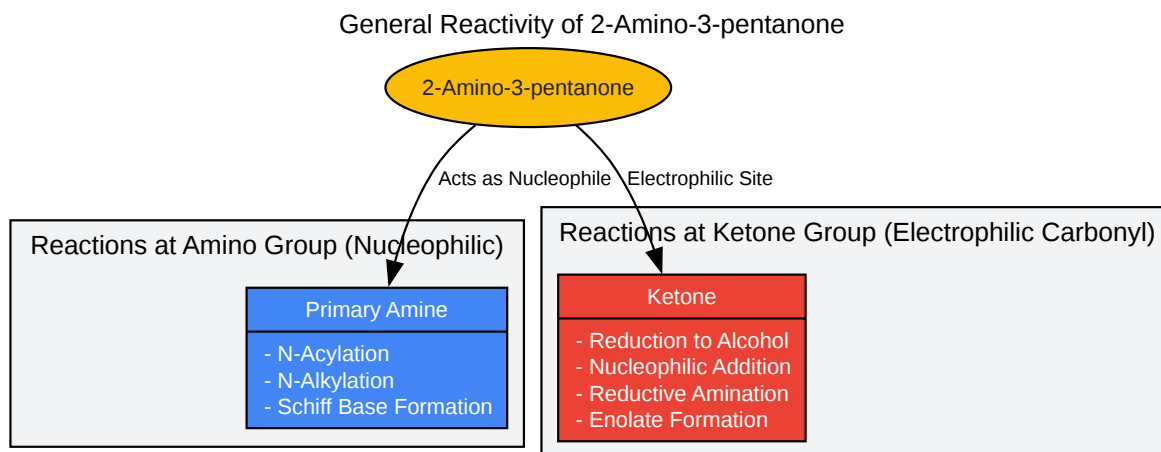
- **N-Acylation:** Reaction with acyl chlorides or anhydrides to form amides.
- **N-Alkylation:** Reaction with alkyl halides to form secondary and tertiary amines.
- **Schiff Base Formation:** Condensation with aldehydes or ketones (other than itself) to form imines.

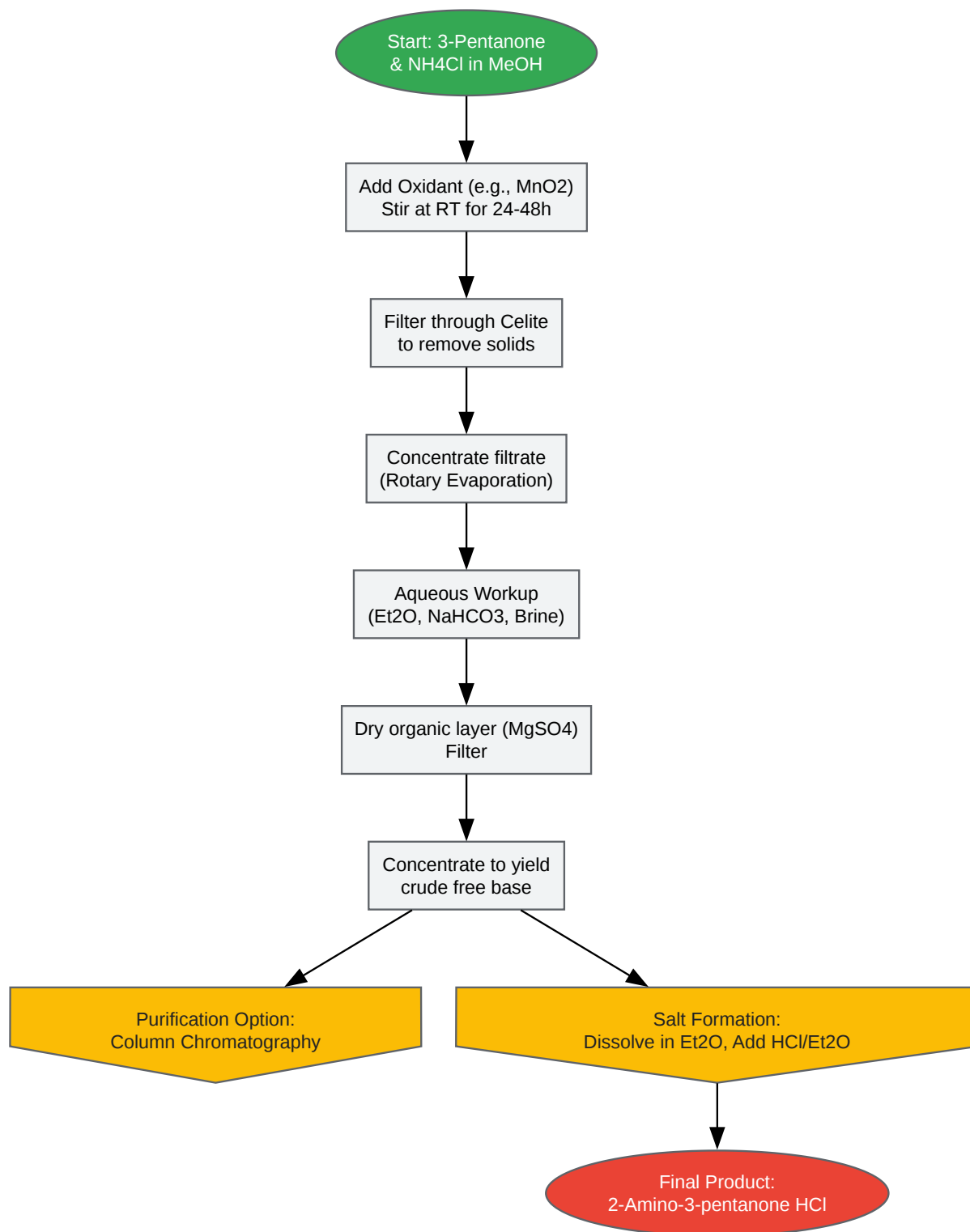
Reactions at the Ketone Group

The carbonyl group is susceptible to nucleophilic attack at the carbon atom. Key reactions include:

- **Reduction:** Reduction with agents like sodium borohydride (NaBH_4) will yield the corresponding amino alcohol, 2-amino-3-pentanol.
- **Nucleophilic Addition:** Addition of Grignard reagents or organolithium compounds to form tertiary alcohols.
- **Reductive Amination:** The ketone can react with another amine in the presence of a reducing agent to form a new amine.
- **Enolate Formation:** The α -hydrogens (on C2 and C4) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.

The interplay between the two functional groups can also lead to intramolecular reactions or the formation of heterocyclic compounds under specific conditions.





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